Cianergoline
Description
Properties
IUPAC Name |
3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-23-10-11(5-12(8-20)19(21)24)6-15-14-3-2-4-16-18(14)13(9-22-16)7-17(15)23/h2-4,9,11-12,15,17,22H,5-7,10H2,1H3,(H2,21,24)/t11-,12?,15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMVXZOPCAMYHC-QOAXCGLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00996136 | |
| Record name | 2-Cyano-3-(6-methylergolin-8-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00996136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74627-35-3 | |
| Record name | Cianergoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074627353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyano-3-(6-methylergolin-8-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00996136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIANERGOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6337Z9RO7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cianergoline (CQA 206-291): A Technical Profile of its Dopamine Receptor Agonist Properties
Abstract
Cianergoline, also known as CQA 206-291, is a synthetic ergoline derivative recognized for its potent dopamine receptor agonist activity. Primarily targeting the D2 subfamily of dopamine receptors, it was investigated for its therapeutic potential in conditions such as Parkinson's disease.[1][2] Although its clinical development was discontinued, the methodologies used to characterize its pharmacological profile remain the gold standard in drug discovery. This technical guide provides an in-depth overview of the core properties of a D2 receptor agonist like this compound, details the experimental protocols used for its characterization, and illustrates the key signaling pathways and workflows involved.
Dopamine Receptor Binding and Functional Activity
The initial characterization of a compound like this compound involves quantifying its affinity for various dopamine receptor subtypes (D1-D5) and its functional effect (agonist, antagonist, or inverse agonist) upon binding. Affinity is typically determined by radioligand binding assays and expressed as the inhibition constant (Ki), while functional potency and efficacy are measured via cellular assays (e.g., cAMP accumulation) and expressed as EC50 and Emax values, respectively.
Receptor Binding Affinity
While specific, comprehensive binding data for this compound is not widely available in the public domain, it is characterized as a potent D2 dopamine receptor agonist.[2] For context and illustrative purposes, the following table presents typical binding affinities for other well-known ergoline and non-ergot dopamine agonists at human dopamine receptors.
Table 1: Illustrative Dopamine Receptor Binding Affinities (Ki, nM) of Common Agonists This table serves as an example of data generated via radioligand binding assays. Data is for reference compounds, not this compound.
| Compound | D1 | D2 | D3 | Source |
| Cabergoline | >1000 | 0.61 | 1.27 | [3] |
| Lisuride | 56.7 | 0.95 | 1.08 | [3] |
| Pergolide | 447 | >1.0 | 0.86 | |
| Pramipexole | >10000 | 79500 | 0.97 |
In Vitro Functional Activity
This compound acts as an agonist at D2-like receptors, which are negatively coupled to adenylyl cyclase via the Gi/o family of G-proteins. Agonist activation therefore leads to an inhibition of cyclic AMP (cAMP) production. The potency (EC50) and maximal efficacy (Emax) of this effect are key parameters.
Table 2: Illustrative Functional Activity (cAMP Inhibition) of Dopamine Agonists This table provides an example of data generated from a functional cAMP assay for a Gi/o-coupled receptor. Values are representative.
| Compound | Receptor | Potency (EC50, nM) | Efficacy (Emax, % of Dopamine) |
| Example Agonist A | Human D2 | 5.2 | 95% |
| Example Agonist B | Human D2 | 15.8 | 80% (Partial Agonist) |
| Example Agonist C | Human D3 | 1.1 | 100% |
D2-Like Dopamine Receptor Signaling Pathway
This compound exerts its primary effects through the D2-like (D2, D3, D4) receptor signaling cascade. These receptors are canonical G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). The activation of this pathway by an agonist like this compound initiates a series of intracellular events that modulate neuronal activity.
Caption: D2-like receptor signaling pathway activated by this compound.
Experimental Protocols
The characterization of this compound's dopamine receptor properties relies on standardized in vitro assays. The following sections detail the methodologies for two foundational experiments.
Protocol: Radioligand Competition Binding Assay
This assay quantifies the affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand of known affinity from the target receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L) in appropriate media.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in an assay buffer and determine the total protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C.
2. Assay Execution (96-well format):
-
To each well, add in sequence:
- Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
- A serial dilution of the test compound (this compound) or buffer for total binding controls. For non-specific binding (NSB) controls, add a high concentration of a known D2 antagonist (e.g., 10 µM spiperone).
- A fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone at a concentration near its Kd).
- Thawed membrane preparation (typically 10-50 µg of protein per well).
-
Incubate the plate with gentle agitation for a defined period (e.g., 60-90 minutes) at room temperature or 30°C to reach equilibrium.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Quickly wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand competition binding assay.
Protocol: cAMP Accumulation Functional Assay
This assay measures the ability of an agonist to activate a Gi/o-coupled receptor, which results in the inhibition of adenylyl cyclase and a measurable decrease in intracellular cAMP levels.
1. Cell Preparation:
-
Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human D2 receptor.
-
Plate the cells in a 384-well assay plate at a predetermined density and allow them to adhere overnight.
2. Assay Execution:
-
Aspirate the culture medium from the wells.
-
Add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add a serial dilution of the test compound (this compound).
-
To induce cAMP production, add a fixed concentration of an adenylyl cyclase activator, such as Forskolin. The inhibitory effect of the D2 agonist will be measured as a reduction of this Forskolin-stimulated cAMP level.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
3. Lysis and Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit. Common methods include:
- HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.
- Luminescence-based Biosensors (e.g., GloSensor): A genetically encoded biosensor that emits light upon binding to cAMP.
-
Read the plate on a compatible plate reader (e.g., HTRF or luminescence reader).
4. Data Analysis:
-
Normalize the data, typically setting the Forskolin-only signal as 100% and a baseline (no Forskolin) as 0%.
-
Plot the percent inhibition of the Forskolin response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and the Emax (maximum inhibition, efficacy).
Caption: Workflow for a Gi-coupled cAMP inhibition functional assay.
Conclusion
This compound (CQA 206-291) is a potent agonist of the D2 dopamine receptor, a class of Gi/o-coupled GPCRs. Its pharmacological profile is defined by high binding affinity and the functional ability to inhibit adenylyl cyclase, thereby reducing intracellular cAMP levels. The characterization of such compounds is achieved through a robust set of in vitro experiments, principally radioligand binding assays to determine affinity and cellular functional assays to measure potency and efficacy. The detailed protocols and workflows provided herein represent the foundational methodologies in pharmacology and drug discovery for assessing dopamine receptor modulators.
References
- 1. CQA 206-291: a novel dopamine agonist in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antiparkinsonian activity of CQA 206-291, a new D2 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Cianergoline: A Technical History and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cianergoline, a synthetic ergoline derivative, emerged from the dedicated research efforts in the latter half of the 20th century to explore the therapeutic potential of this complex chemical scaffold. While not as widely known as some of its ergoline cousins like Cabergoline or Bromocriptine, this compound carved its niche through its distinct pharmacological profile, primarily characterized by its antihypertensive and intraocular pressure-lowering effects. This technical guide delves into the discovery, history, and core pharmacological data of this compound, providing a comprehensive resource for researchers in pharmacology and drug development.
Discovery and Historical Context
The development of this compound can be traced back to the extensive research on ergoline alkaloids and their synthetic derivatives. These compounds, originally isolated from the ergot fungus (Claviceps purpurea), have a rich history in medicine, yielding drugs for a variety of conditions, including migraine, Parkinson's disease, and hyperprolactinemia.
While a singular "discovery paper" for this compound is not readily apparent in the mainstream scientific literature, its origins are linked to the Italian pharmaceutical company Farmitalia. Early research in the 1980s from scientists at Farmitalia described the pharmacological activity of a novel ergoline derivative, identified by the internal code 355/1057 and the chemical name 2(R,S)-Cyano-3-(6-methylergolin-8β-yl)-propionamide . This compound is now known as this compound.
Key initial studies focused on its cardiovascular and neuropharmacological effects, distinguishing it from other ergoline derivatives and highlighting its potential as a novel therapeutic agent.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | α-Cyano-6-methylergoline-8β-propanamide |
| Synonyms | Cianergolinum, 2-cyano-3-(6-methylergolin-8β-yl)propionamide |
| CAS Number | 74627-35-3[1] |
| Molecular Formula | C₁₉H₂₂N₄O[1] |
| Molecular Weight | 322.41 g/mol [1] |
Pharmacological Profile: Quantitative Data
The primary pharmacological actions of this compound are its ability to lower blood pressure and reduce intraocular pressure. The following tables summarize the key quantitative data from early preclinical and clinical studies.
Antihypertensive Effects
| Species/Model | Administration Route | Dose | Effect on Blood Pressure | Reference |
| Spontaneously Hypertensive Rats (SHR) | Oral | 1 - 20 mg/kg | Dose-related decrease in arterial blood pressure lasting for more than 6 hours. | Salvati et al., 1983 |
| Anesthetized Dogs | Intravenous | Not specified | Inhibited the pressor response elicited by bilateral carotid occlusion. | Salvati et al., 1983 |
| Patients with Essential Hypertension | Oral | Up to 12 ± 2 mg (SD) daily for 4 weeks | Slight decrease in arterial pressure (from 159/104 to 152/98 mm Hg). | Bise et al., 1985 |
Intraocular Pressure (IOP) Lowering Effects
| Species | Administration Route | Dose | Effect on Intraocular Pressure (IOP) | Reference |
| Rabbits | Topical | 0.022 - 0.22 mg | Dose-related, unilateral ocular hypotension. | Potter & Shumate, 1987 |
| Rabbits (Water-loaded model) | Topical | 0.22 mg | Suppressed ocular hypertension. | Potter & Shumate, 1987 |
| Capuchin Monkeys | Topical | 0.5 mg | Slight reduction of IOP. | Potter & Shumate, 1987 |
Mechanism of Action and Signaling Pathways
This compound's pharmacological effects are primarily mediated through its interaction with dopaminergic and adrenergic signaling pathways.
Dopaminergic Activity
This compound is classified as a dopaminergic agonist.[2] Its effects are consistent with the activation of dopamine D2 receptors. This is supported by the observation that its ocular hypotensive effect is antagonized by metoclopramide, a D2 receptor antagonist.
Adrenergic Activity
Studies have indicated that this compound's mechanism of action also involves the modulation of the sympathetic nervous system. It has been shown to inhibit sympathetic neuronal function at prejunctional dopamine D2 receptors and postjunctional alpha-1 adrenoceptors. This dual action contributes to its antihypertensive and IOP-lowering properties.
Signaling Pathway Diagrams
Experimental Protocols
Detailed experimental protocols from the seminal studies on this compound are summarized below to provide a methodological framework for researchers.
Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR).
-
Drug Administration: Administered orally via gavage at doses ranging from 1 to 20 mg/kg.
-
Blood Pressure Measurement: Blood pressure was measured indirectly using the tail-cuff method at various time points following drug administration. For continuous monitoring in some experiments, direct arterial cannulation was employed.
-
Experimental Workflow:
Intraocular Pressure (IOP) Measurement in Rabbits
-
Animal Model: New Zealand White rabbits.
-
Drug Administration: Topical administration of this compound (0.022 - 0.22 mg) to one eye, with the contralateral eye serving as a control.
-
IOP Measurement: Intraocular pressure was measured using a calibrated applanation tonometer at baseline and at various time points after drug instillation.
-
Water-Loading Model: To induce ocular hypertension, rabbits were given a rapid oral water load (60 ml/kg). This compound was administered topically prior to the water load to assess its ability to prevent the subsequent rise in IOP.
Cat Nictitating Membrane Contraction Assay
-
Animal Model: Anesthetized cats.
-
Experimental Setup: The nictitating membrane was prepared for recording isometric contractions. The cervical sympathetic nerve was isolated for electrical stimulation.
-
Drug Administration: this compound was administered intravenously or via close-arterial injection.
-
Measurement: The contractions of the nictitating membrane in response to pre- and postganglionic sympathetic nerve stimulation and in response to exogenous norepinephrine were recorded before and after this compound administration.
-
Experimental Logic:
Conclusion
This compound stands as a noteworthy example of the pharmacological diversity within the ergoline class of compounds. Its discovery and subsequent characterization have contributed to the understanding of dopaminergic and adrenergic modulation of cardiovascular and ocular physiology. While it may not have achieved the widespread clinical use of some of its analogs, the foundational research on this compound provides valuable data and methodological insights for contemporary drug discovery and development efforts targeting these important signaling pathways. This technical guide serves as a consolidated resource to aid researchers in building upon this historical foundation.
References
An In-depth Technical Guide on Cianergoline: A Synthetic Ergoline Alkaloid
Disclaimer: Publicly available scientific literature and pharmacological data on Cianergoline are limited. Consequently, this guide synthesizes the available information and, where explicitly stated, draws comparative inferences from the well-characterized, structurally related ergoline alkaloid, Cabergoline, to provide a potential framework for understanding its pharmacology. This document is intended for research, scientific, and drug development professionals and should not be considered a definitive clinical or pharmacological profile.
Introduction to this compound
This compound is a synthetic derivative of the ergoline alkaloids, a class of compounds originating from the ergot fungus (Claviceps purpurea). Chemically, it is identified as α-Cyano-6-methylergoline-8β-propanamide.[1] Its structural classification places it within a family of pharmacologically active molecules known for their interactions with various neurotransmitter receptors. Early research has identified this compound as a dopaminergic agonist with potential therapeutic applications in managing hypertension and lowering intraocular pressure.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 74627-35-3[1][2] |
| Molecular Formula | C19H22N4O |
| Molecular Weight | 322.41 g/mol |
| IUPAC Name | (2R)-2-cyano-3-((2R,5R,8S,10R)-1,7-dimethyl-4,5,6,7,8,9-hexahydro-1H-indolo[3,4-gh]quinolin-8-yl)propanamide |
| Synonyms | Cianergolinum, α-Cyano-6-methylergoline-8β-propionamide |
Table 1: Chemical and Physical Properties of this compound.
Pharmacological Profile
The primary pharmacological activity of this compound is attributed to its function as a dopamine receptor agonist.
Mechanism of Action
As a dopamine agonist, this compound is presumed to bind to and activate dopamine receptors. While specific receptor subtype affinities for this compound are not available in the public domain, the pharmacological effects of related ergoline derivatives are predominantly mediated through high-affinity agonism at the dopamine D2 receptor subtype. Agonism at D2 receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This action modulates various cellular functions, including neurotransmitter release and hormone secretion.
Inferred Receptor Binding Profile
A comprehensive receptor binding profile for this compound has not been published. However, by analogy with Cabergoline, it is plausible that this compound exhibits high affinity for dopamine D2 receptors and potentially interacts with other dopamine and serotonin receptor subtypes. For illustrative purposes, the known binding affinities of Cabergoline are presented in Table 2. It is critical to note that these values are for Cabergoline and may not be representative of this compound's binding profile.
| Receptor Subtype | Binding Affinity (Ki, nM) for Cabergoline |
| Dopamine D2 | 0.7 |
| Dopamine D3 | 1.5 |
| Serotonin 5-HT2B | 1.2 |
Table 2: Illustrative Receptor Binding Affinities of the Related Ergoline Alkaloid, Cabergoline.
Signaling Pathways
The signaling cascade initiated by this compound, assuming it acts as a D2 receptor agonist, is depicted below. This pathway is fundamental to its presumed mechanism of action.
Caption: Inferred signaling pathway of this compound via D2 receptor agonism.
Experimental Protocols
Synthesis Workflow
The synthesis of ergoline derivatives is a multi-step process that typically starts from a precursor ergoline structure.
Caption: Generalized workflow for the synthesis of this compound.
In Vitro Pharmacological Evaluation
A standard workflow for the in vitro characterization of a compound like this compound would involve receptor binding and functional assays.
Caption: Standard workflow for in vitro pharmacological profiling.
Potential Therapeutic Applications & Clinical Development
Based on its characterization as a dopaminergic agonist with antihypertensive and intraocular pressure-lowering effects, this compound could be investigated for the following conditions:
-
Hypertension: By modulating sympathetic tone through dopamine receptor activation.
-
Glaucoma: By potentially reducing intraocular pressure.
A search of clinical trial registries did not yield any records for clinical studies specifically investigating this compound. The development of a novel compound like this compound would typically follow the logical progression outlined below.
References
- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine agonist cabergoline provides neuroprotection by activation of the glutathione system and scavenging free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Cianergoline's Antihypertensive Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cianergoline, an ergoline derivative, has demonstrated antihypertensive activity in various preclinical and clinical investigations. This technical guide provides an in-depth analysis of the core mechanisms, quantitative pharmacological data, and detailed experimental protocols related to this compound's effects on blood pressure. The primary mechanism of action is attributed to its activity as a dopamine D2 receptor agonist, which leads to a reduction in sympathetic outflow and subsequent vasodilation. This document consolidates available data into structured tables for comparative analysis and presents key signaling pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Hypertension is a major risk factor for cardiovascular diseases, and the development of novel antihypertensive agents with unique mechanisms of action remains a critical area of research. This compound (2(R,S)-Cyano-3-(6-methylergolin-8-beta-yl)-propionamide) is an ergoline derivative that has been investigated for its potential as an antihypertensive agent.[1] Its pharmacological profile is characterized by its interaction with dopaminergic and other receptor systems, leading to a reduction in blood pressure. This guide aims to provide a detailed technical overview of the antihypertensive properties of this compound, focusing on its pharmacology, preclinical and clinical efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound's primary antihypertensive effect is mediated through its agonistic activity at dopamine D2 receptors.[2] This interaction is believed to occur at both central and peripheral levels, leading to a decrease in sympathetic nervous system tone.
Central Action: By stimulating presynaptic D2 autoreceptors in the central nervous system, this compound inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system that causes vasoconstriction.
Peripheral Action: Peripherally, this compound may act on presynaptic D2 receptors on postganglionic sympathetic nerve terminals, further inhibiting norepinephrine release at the neuroeffector junction in blood vessels.
Some evidence also suggests a potential interaction with other receptor systems, which may contribute to its overall cardiovascular effects.
Signaling Pathway
The activation of D2 receptors by this compound initiates a G-protein coupled signaling cascade, primarily through the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent downstream effects that culminate in reduced neuronal excitability and neurotransmitter release.
Quantitative Data
Receptor Binding Affinity
A comprehensive understanding of a drug's interaction with various receptors is crucial for predicting its therapeutic effects and potential side effects. The following table summarizes the available (though limited in public domain) receptor binding affinities (Ki values) for this compound and related ergoline compounds. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |
| Dopamine Receptors | ||||
| D2 | This compound | Data not available | ||
| D2 | Cabergoline | 0.61 | Human | [3] |
| D2 | Lisuride | 0.95 | Human | [3] |
| D1 | Cabergoline | >10,000 | Human | [3] |
| D1 | Lisuride | 56.7 | Human | |
| D3 | Cabergoline | 1.27 | Human | |
| D3 | Lisuride | 1.08 | Human | |
| Serotonin Receptors | ||||
| 5-HT2A | This compound | Data not available | ||
| 5-HT1A | This compound | Data not available | ||
| Adrenergic Receptors | ||||
| α1 | This compound | Data not available | ||
| α2 | This compound | Data not available |
Preclinical Antihypertensive Efficacy
This compound has demonstrated dose-dependent hypotensive effects in various animal models of hypertension.
Table 2: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Dose | Route of Administration | Change in Systolic Blood Pressure (mmHg) | Duration of Effect | Reference |
| Specific dose-response data not available in cited literature. | Oral | Dose-related decrease | Prolonged | |
| 1 month daily | Oral | Sustained reduction | Entire experiment |
Table 3: Cardiovascular Effects of Intravenous this compound in Anesthetized Dogs
| Dose | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate | Other Effects | Reference |
| Specific dose-response data not available in cited literature. | Dose-related decrease | Not substantially modified | Inhibited pressor response to carotid occlusion |
Clinical Antihypertensive Efficacy
Clinical studies in patients with essential hypertension have evaluated the blood pressure-lowering effects of this compound.
Table 4: Effect of this compound in Patients with Essential Hypertension
| Treatment Group | N | Duration | Maximum Daily Dose | Baseline Blood Pressure (mmHg) | Post-treatment Blood Pressure (mmHg) | Change in Blood Pressure (mmHg) | p-value | Reference |
| This compound | 10 | 4 weeks | 12 ± 2 mg (SD) | 159/104 | 152/98 | -7/-6 | NS | |
| Placebo | 10 | 4 weeks | N/A | 154/104 | 149/103 | -5/-1 | NS |
NS: Not Significant
The clinical trial indicated that this compound exerted a mild blood pressure-lowering effect in patients with essential hypertension, which was not significantly different from placebo.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various G-protein coupled receptors.
Materials:
-
Radioligand (e.g., [³H]-Spiperone for D2 receptors)
-
Cell membranes expressing the receptor of interest
-
This compound at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a cold buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the dose-dependent effect of this compound on blood pressure in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
This compound in a suitable vehicle
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method) or implantable telemetry device
-
Animal restrainers (for tail-cuff method)
Procedure:
-
Acclimatization: Acclimate the SHR to the laboratory environment and the blood pressure measurement procedure to minimize stress-induced fluctuations in blood pressure.
-
Baseline Measurement: Measure the baseline systolic and diastolic blood pressure and heart rate of each rat before drug administration.
-
Drug Administration: Administer this compound or vehicle orally or via another appropriate route at various doses.
-
Post-Dose Measurement: Measure blood pressure and heart rate at multiple time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: Calculate the change in blood pressure from baseline for each dose and time point. Plot dose-response curves to determine the potency and efficacy of this compound.
Assessment of Sympathetic Outflow in Pithed Rats
Objective: To investigate the effect of this compound on peripheral sympathetic neurotransmission.
Materials:
-
Wistar or Sprague-Dawley rats
-
Anesthetics
-
Pithing rod
-
Stimulating electrode
-
Blood pressure transducer and recording system
-
This compound
Procedure:
-
Anesthesia and Pithing: Anesthetize the rat and destroy the central nervous system by inserting a pithing rod through the orbit and down the spinal canal. This eliminates central cardiovascular regulation.
-
Instrumentation: Cannulate the trachea for artificial respiration, a carotid artery for blood pressure measurement, and a jugular vein for drug administration.
-
Sympathetic Stimulation: Electrically stimulate the sympathetic outflow from the spinal cord to elicit a pressor (vasoconstrictive) response.
-
Drug Administration: Administer this compound intravenously.
-
Measurement of Response: Measure the pressor response to sympathetic stimulation before and after the administration of this compound.
-
Data Analysis: A reduction in the pressor response following this compound administration indicates an inhibitory effect on peripheral sympathetic neurotransmission.
Conclusion
This compound demonstrates antihypertensive properties primarily through its agonistic activity at dopamine D2 receptors, leading to a reduction in sympathetic tone. Preclinical studies in various animal models have shown a dose-dependent decrease in blood pressure. However, a clinical trial in patients with essential hypertension revealed only a modest effect that was not statistically significant compared to placebo. Further research is warranted to fully elucidate the complete receptor binding profile of this compound and to explore its potential therapeutic utility in specific patient populations or in combination with other antihypertensive agents. The detailed experimental protocols provided in this guide offer a framework for future investigations into the pharmacology of this compound and other novel antihypertensive compounds.
References
- 1. A method of stimulating the complete sympathetic outflow from the spinal cord to blood vessels in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Centennial Collection: From treating hypertension to lowering cardiovascular disease risk - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cianergoline Concentration for Cell Culture
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the use of Cianergoline in cell culture experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Q1: My cells show high levels of toxicity and death after this compound treatment. What should I do?
A1: High cytotoxicity can result from several factors. Consider the following troubleshooting steps:
-
Concentration Too High: The most common reason for cytotoxicity is excessive concentration. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Different cell lines exhibit varying sensitivities.[1]
-
Solvent Toxicity: this compound is often dissolved in an organic solvent like DMSO. Ensure the final concentration of the solvent in your culture medium is non-toxic (typically ≤ 0.1% v/v). Always include a vehicle control (medium with the same amount of solvent but no this compound) in your experiments.
-
Incorrect Preparation: Ensure this compound is fully dissolved in the solvent before diluting it into the culture medium.[2] Precipitates can lead to inconsistent concentrations and cellular stress.
-
Cell Health: Only use healthy, actively dividing cells for your experiments. Cells that are over-confluent, have undergone too many passages, or are otherwise stressed may be more susceptible to drug-induced toxicity.[3]
Q2: I am not observing any effect of this compound on my cells. What could be the problem?
A2: A lack of response can be equally frustrating. Here are some potential causes and solutions:
-
Concentration Too Low: The concentration of this compound may be insufficient to elicit a response. Consult the literature for concentrations used in similar cell lines or assays and perform a dose-response experiment starting from a low concentration and escalating.
-
Receptor Expression: this compound primarily acts as a dopamine D2 receptor agonist.[4] Verify that your cell line expresses the D2 receptor at sufficient levels to mediate a response. This can be checked via qPCR, western blotting, or immunofluorescence.
-
Drug Inactivity: Ensure your stock of this compound has not degraded. Store it according to the manufacturer's instructions, typically protected from light and at a low temperature.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the cellular response. Consider using a more sensitive downstream marker of D2 receptor activation or an alternative assay.
-
Incorrect Experimental Duration: The incubation time may be too short or too long to observe the desired effect. A time-course experiment is recommended to determine the optimal endpoint.
Q3: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A3: Reproducibility is key to reliable data. To minimize variability:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, drug preparation, incubation times, and assay procedures, are consistent across all experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Reagent Quality: Use high-quality, sterile reagents and culture media. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Controls: Always include appropriate controls, such as untreated cells, vehicle controls, and positive controls (if available), to validate your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Cabergoline) is a long-acting synthetic ergot derivative. Its primary mechanism of action is as a potent agonist for the dopamine D2 receptor. Activation of the D2 receptor, a G-protein coupled receptor (GPCR) associated with Gi proteins, leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic AMP (cAMP) levels and modulates downstream signaling pathways. In lactotrophs of the pituitary gland, this signaling cascade inhibits the secretion of prolactin.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is poorly soluble in aqueous solutions. It is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM).
Procedure:
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration.
-
Vortex or gently warm the solution to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: What is a good starting concentration for my experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the biological endpoint being measured. A review of the literature is the best starting point. For initial experiments, a dose-response study is recommended, covering a broad range of concentrations (e.g., 1 nM to 10 µM).
Q4: Are there any known off-target effects of this compound?
A4: While this compound has a high affinity for D2 receptors, it can interact with other receptors at higher concentrations. It has a low affinity for dopamine D1, α1- and α2-adrenergic, and 5-HT1- and 5-HT2-serotonin receptors. It's important to use the lowest effective concentration to minimize the risk of off-target effects.
Data Presentation
The following tables summarize quantitative data for this compound from various studies. Note that IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary significantly between different cell lines and experimental conditions.
Table 1: Effect of this compound on Prolactin Secretion
| Organism/System | Dose/Concentration | Effect | Reference |
| Hyperprolactinemic Patients | Single 300 µg oral dose | Marked fall in serum prolactin beginning within 3 hours and lasting for 7 days. | |
| Beagle Bitches (early postpartum) | Single 0.1 ml/kg subcutaneous injection | 80% decrease in serum prolactin concentration the day after injection. | |
| Patients with Prolactin-Secreting Macroadenomas | 0.5-3.0 mg per week | Mean prolactin levels decreased by 93.6%. |
Experimental Protocols
Protocol 1: Determining Cell Viability using an MTT Assay
This protocol provides a general method for assessing the cytotoxic effects of this compound on adherent cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Healthy, sub-confluent cells in culture
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
Sterile 96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count your cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: this compound activates the D2 receptor, leading to inhibition of adenylyl cyclase.
Experimental Workflow Diagram
Caption: Workflow for a typical dose-response cell culture experiment.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common experimental issues.
References
Technical Support Center: Interpreting Unexpected Results in Cianergoline Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Cianergoline. Given that this compound is a less-characterized ergot alkaloid, this guide draws upon the well-established pharmacology of the structurally related and extensively studied compound, Cabergoline, to provide a robust framework for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: Based on its ergoline structure, this compound is expected to act primarily as a potent dopamine D2 receptor agonist.[1] Like other ergot derivatives, it likely possesses a complex pharmacological profile with varying affinities for other dopamine receptor subtypes (D3, D4) and several serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C).[2][3] Its activity at these secondary targets may contribute to unexpected or off-target effects.
Q2: My in vitro functional assay shows a weaker-than-expected agonist response. What are the potential causes?
A2: A weaker-than-expected response could be due to several factors:
-
Suboptimal Assay Conditions: Ensure that incubation times, temperature, and buffer composition are optimized for your specific cell line and receptor.[4]
-
Low Receptor Expression: Verify that the cell line expresses a sufficient number of functional D2 receptors on the cell surface.[5]
-
Compound Degradation: Confirm the integrity and proper storage of your this compound stock solution.
-
Cell Health: Poor cell viability will lead to a diminished response. Always perform a cell viability assay in parallel.
Q3: I am observing a high background signal in my cAMP assay. What could be the issue?
A3: High background in a cAMP assay can be caused by:
-
Constitutive Receptor Activity: Some GPCRs can be active even without a ligand, leading to a high basal signal.
-
Nonspecific Binding: The detection antibody or other reagents may be binding nonspecifically. Include appropriate controls to test for this.
-
Cell Autofluorescence: The cells themselves may be autofluorescent at the detection wavelength.
Q4: My in vivo behavioral study is showing paradoxical effects (e.g., no change or an increase in the behavior I expected to decrease). Why might this be happening?
A4: Paradoxical in vivo effects are a known phenomenon with dopaminergic agents and can be attributed to:
-
Dose-Dependent Effects: The dose of this compound may be on the wrong part of the dose-response curve. It is crucial to perform a full dose-response study.
-
Off-Target Effects: Activation of other receptors, particularly serotonin receptors, can lead to complex and sometimes opposing behavioral outcomes.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor downregulation or desensitization.
-
Neurochemical Compensation: The brain may adapt to the presence of the drug, leading to compensatory changes in other neurotransmitter systems.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Unexpected Result | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a single-cell suspension before plating, use calibrated pipettes, and consider not using the outer wells of the microplate. |
| Low signal-to-noise ratio in functional assays | Low receptor expression, suboptimal agonist concentration, or incorrect assay endpoint. | Verify receptor expression levels, use an agonist concentration at or near the EC80 for antagonist studies, and ensure the assay kinetics are appropriate for your receptor. |
| Compound cytotoxicity observed in MTT assay | The compound concentration is too high, or the solvent (e.g., DMSO) is at a toxic level. | Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range. Ensure the final solvent concentration is below the toxicity threshold for your cell line. |
| No antagonist effect observed | Antagonist concentration is too low, or agonist concentration is too high. | Use an agonist concentration around its EC80. Increase the concentration range of the antagonist after confirming its lack of cytotoxicity. |
Data Presentation: Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki in nM) of Cabergoline, a close structural analog of this compound, for various dopamine and serotonin receptors. This data can be used as a reference to anticipate the likely receptor interaction profile of this compound.
| Receptor | Cabergoline Ki (nM) | Reference |
| Dopamine D2 | 0.7 | |
| Dopamine D3 | 1.5 | |
| Dopamine D4 | 9.0 | |
| Dopamine D1 | Moderate to low affinity | |
| Serotonin 5-HT1A | High affinity | |
| Serotonin 5-HT2A | High affinity | |
| Serotonin 5-HT2B | 1.2 | |
| Serotonin 5-HT2C | High affinity | |
| Serotonin 5-HT7 | Moderate to low affinity (antagonist) |
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone.
-
Non-specific binding control: Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-D2R cells. Homogenize the cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of this compound. For non-specific binding, add a high concentration of haloperidol.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
cAMP Functional Assay for Gαi-Coupled Receptors
Objective: To determine the functional potency (EC50) of this compound as a D2 receptor agonist.
Materials:
-
CHO-K1 or HEK293 cells expressing the human dopamine D2 receptor.
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA-based).
-
Cell culture medium and buffers.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Prepare serial dilutions of this compound.
-
Cell Stimulation: Add the this compound dilutions to the cells. To measure the inhibition of adenylyl cyclase, stimulate the cells with a fixed concentration of forskolin. Include IBMX to prevent cAMP degradation.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
MTT Cell Viability Assay
Objective: To assess the potential cytotoxicity of this compound.
Materials:
-
The cell line used in the primary functional assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere.
-
Compound Treatment: Expose the cells to various concentrations of this compound for the desired duration (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Inferred signaling pathway of this compound at the D2 dopamine receptor.
References
- 1. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 2. Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cianergoline Delivery in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of Cianergoline in animal models.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound delivery in experimental settings.
| Issue ID | Question | Potential Causes & Troubleshooting Steps |
| CGN-T01 | Low or inconsistent oral bioavailability of this compound is observed in pharmacokinetic (PK) studies. | 1. Poor Aqueous Solubility: - Solubility Assessment: Determine the kinetic and thermodynamic solubility of this compound in biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). - Formulation Optimization: - Co-solvents: Formulate this compound in a vehicle containing solubility-enhancing co-solvents like PEG400, DMSO, or ethanol.[1] - Suspensions: Create a micronized suspension with wetting agents such as Tween 80 to improve dissolution.[1] - Lipid-Based Formulations: Consider Self-Emulsifying Drug Delivery Systems (SEDDS) which form microemulsions in the GI tract, enhancing solubilization.[2][3] - Complexation: Utilize cyclodextrins to form inclusion complexes, which can improve the aqueous solubility of this compound.[2] 2. High First-Pass Metabolism: - In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. Significant metabolism of other ergoline derivatives has been observed. - Route of Administration Modification: If first-pass metabolism is high, consider alternative administration routes that bypass the liver, such as subcutaneous or intravenous injection, to determine the maximum achievable systemic exposure. |
| CGN-T02 | High variability in plasma concentrations is observed between animals in the same dosing group. | 1. Inconsistent Dosing Technique: - Standardize Procedures: Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., oral gavage, intravenous injection). Use appropriate needle sizes and maintain a consistent administration rate. 2. Food Effects: - Control Feeding Schedule: Fasting animals overnight before dosing can minimize the impact of food on drug absorption. 3. Genetic Variability: - Use Inbred Strains: Employing inbred animal strains can help reduce pharmacokinetic variability arising from genetic differences in metabolic enzymes and transporters. |
| CGN-T03 | Precipitation of this compound is observed in the formulation upon storage or during administration. | 1. Formulation Instability: - Solubility Limits: The concentration of this compound may be exceeding its solubility limit in the chosen vehicle. Re-evaluate the formulation and consider reducing the concentration or using a more robust solubilization strategy. - pH and Temperature Effects: Assess the stability of the formulation at different pH values and temperatures to identify optimal storage conditions. 2. Incompatibility with Vehicle: - Excipient Interaction: The excipients in the formulation may be interacting with this compound, leading to precipitation. Conduct compatibility studies with individual excipients. |
| CGN-T04 | Suspected poor penetration of the blood-brain barrier (BBB). | 1. inherent Physicochemical Properties: - Lipophilicity and Molecular Weight: While some ergoline derivatives show good brain penetration, the specific properties of this compound may limit its ability to cross the BBB. - Efflux Transporter Substrate: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB. 2. Troubleshooting Strategies: - Co-administration with P-gp Inhibitors: In exploratory studies, co-administering this compound with a P-gp inhibitor (e.g., verapamil, elacridar) can help determine if efflux is a significant barrier. - Alternative Delivery Routes: Consider direct administration to the central nervous system (CNS), such as intracranial or intrathecal injections, though these are more invasive. |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What are the recommended starting vehicles for oral administration of this compound in rodents?
-
A1: For initial studies, a simple vehicle like a 0.5% (w/v) solution of methylcellulose or carboxymethylcellulose in water can be used for suspensions. For solutions, a mixture of PEG400 and water or a small percentage of DMSO in saline can be effective, depending on the required concentration. It is crucial to determine the solubility of this compound in these vehicles beforehand.
-
-
Q2: What are the maximum recommended administration volumes for different routes in mice and rats?
-
A2: Adherence to established guidelines for administration volumes is critical for animal welfare and data quality. Please refer to the institutional animal care and use committee (IACUC) guidelines. General recommendations are provided in the table below.
-
-
Q3: How can I improve the stability of my this compound formulation?
-
A3: To enhance stability, protect the formulation from light by using amber vials and store it at the recommended temperature. If oxidation is a concern, consider preparing the formulation under an inert gas like nitrogen. For aqueous formulations, buffering to an optimal pH where this compound has maximum stability is recommended.
-
Pharmacokinetics
-
Q4: I cannot find published pharmacokinetic data for this compound. What can I expect?
-
Q5: How do I calculate the absolute oral bioavailability of this compound?
-
A5: To determine the absolute oral bioavailability, you need to perform a pharmacokinetic study with both intravenous (IV) and oral (PO) administration in separate groups of animals. The bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 Where AUC is the area under the plasma concentration-time curve.
-
Mechanism of Action
-
Q6: What is the known mechanism of action of this compound?
-
A6: this compound is reported to be a potent and selective antagonist of the somatostatin sst1 receptor. It is also an ergoline derivative, a class of compounds known to interact with dopamine receptors.
-
Data Presentation: Example Pharmacokinetic Parameters for Ergot Derivatives
The following table provides an example of how to structure pharmacokinetic data. Note that this data is for other compounds and should be used for illustrative purposes only.
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Metergoline | Healthy Volunteers | 8 mg Oral Solution | N/A | ~0.8 | N/A | ~25% (inferred from first-pass) | |
| Nicergoline | Healthy Volunteers | 30 mg Oral Tablet | N/A (metabolite measured) | N/A | N/A | Higher than 3x10mg dragees | |
| Canagliflozin | Healthy Men | 300 mg Oral | 2504 | 1.5 | 17375 | 65% | |
| Paclitaxel | Mice | 10 mg/kg IV | ~3000 | ~0.1 | ~1500 | N/A |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage (Suspension)
-
Materials: this compound powder, 0.5% (w/v) methylcellulose in sterile water, sterile mortar and pestle, weighing scale, volumetric flasks, magnetic stirrer, and appropriate gavage needles.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Levigate the powder in a mortar with a small volume of the 0.5% methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
-
Transfer the suspension to a volumetric flask and adjust to the final volume with the vehicle.
-
Stir the suspension continuously on a magnetic stirrer before and during dose administration to maintain homogeneity.
-
Protocol 2: Pharmacokinetic Study Design in Rats
-
Animals: Male Sprague-Dawley rats (8-10 weeks old), n=3-5 per group.
-
Housing: Acclimatize animals for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing:
-
Group 1 (IV): Administer this compound (e.g., 1 mg/kg) via the tail vein. The formulation should be a clear, sterile solution (e.g., in saline with a co-solvent like DMSO, final DMSO concentration <5%).
-
Group 2 (PO): Administer this compound (e.g., 10 mg/kg) by oral gavage using a suitable formulation (see Protocol 1). Fast animals overnight before dosing.
-
-
Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software. Calculate the absolute oral bioavailability as described in FAQ Q5.
Visualizations
References
Technical Support Center: Minimizing Variability in Cianergoline Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Cianergoline bioassays. Our goal is to help you minimize experimental variability and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic ergoline-derived compound that acts as a dopaminergic agonist.[1][2] Its primary mechanism of action is through high-affinity binding to and activation of dopamine D2 receptors.[3][4] Like other D2-like receptor agonists, its signaling is primarily mediated through inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5]
Q2: What are the common bioassays used to characterize this compound activity?
A2: The most common bioassays for characterizing this compound and other dopamine D2 receptor agonists include:
-
Receptor Binding Assays: To determine the affinity (Ki) of this compound for the D2 receptor.
-
cAMP Assays: To measure the functional consequence of D2 receptor activation (inhibition of cAMP production).
-
Calcium Mobilization Assays: To assess receptor activation, often by co-expressing a chimeric G-protein that couples D2 receptor activation to the Gαq pathway, leading to an increase in intracellular calcium.
Q3: What are the primary sources of variability in this compound bioassays?
A3: Variability in cell-based assays can stem from several factors, including:
-
Cell Health and Culture Conditions: Inconsistent cell passage number, confluency, and viability can significantly impact results.
-
Reagent Quality and Preparation: Degradation of this compound or other reagents, as well as improper solvent use (e.g., DMSO concentration), can introduce variability.
-
Assay Protocol Execution: Minor deviations in incubation times, temperatures, and pipetting techniques can lead to significant differences in outcomes.
-
Biological Variation: Inherent biological differences between cell batches and even within the same cell population can contribute to variability.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. It is recommended to store stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: High Variability in Receptor Binding Assay Results (Ki values)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Radioligand Concentration | Ensure the radioligand concentration is consistent across all experiments. Perform saturation binding experiments to determine the optimal concentration. |
| Improper Membrane Preparation | Use a standardized protocol for membrane preparation. Ensure consistency in homogenization, centrifugation steps, and protein concentration determination. |
| Equilibrium Not Reached | Determine the optimal incubation time to ensure binding equilibrium is reached. This may vary between agonists and antagonists. |
| Non-Specific Binding Too High | Optimize the concentration of the competing ligand used to determine non-specific binding. Ensure thorough washing steps to remove unbound radioligand. |
Problem 2: Inconsistent IC50 Values in cAMP Assays
| Possible Cause | Troubleshooting Steps |
| Variable Cell Seeding Density | Optimize and standardize the number of cells seeded per well. Inconsistent cell numbers will lead to variable cAMP production. |
| Inconsistent Agonist/Antagonist Incubation Times | Strictly adhere to a standardized incubation time for both the agonist (e.g., forskolin) and this compound. |
| Suboptimal Forskolin Concentration | Determine the EC80 of forskolin for your specific cell line to ensure a robust assay window for measuring inhibition. |
| Cell Passage Number Effects | Use cells within a defined, narrow passage number range, as receptor expression levels and signaling efficiency can change with prolonged culturing. |
Problem 3: Low Signal or High Background in Calcium Mobilization Assays
| Possible Cause | Troubleshooting Steps |
| Inefficient G-Protein Coupling | If using a chimeric G-protein (e.g., Gαqi/5), ensure its stable and consistent expression in the cell line. |
| Dye Loading Issues | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure cells are washed properly to remove excess dye. |
| Cell Health and Viability | Use healthy, viable cells. Perform a cell viability check before starting the assay. |
| Compound Autofluorescence | Test this compound for autofluorescence at the excitation and emission wavelengths of your calcium indicator dye. |
Data Presentation
The following table presents representative binding affinities (Ki) for ergoline-derived dopamine D2 receptor agonists. While specific data for this compound is limited in publicly available literature, these values for structurally similar compounds provide a reference for expected potency and variability.
| Compound | Receptor | Ki (nM) - Study 1 | Ki (nM) - Study 2 | Ki (nM) - Study 3 | Mean Ki (nM) | Standard Deviation |
| Cabergoline | Dopamine D2 | 0.61 | 0.7 | 0.65 | 0.65 | 0.05 |
| Lisuride | Dopamine D2 | 0.95 | 1.1 | 1.0 | 1.02 | 0.08 |
| Bromocriptine | Dopamine D2 | 2.5 | 2.8 | 2.6 | 2.63 | 0.15 |
Disclaimer: The data in this table is compiled from different sources for illustrative purposes and may not have been generated under identical experimental conditions. Direct comparison of absolute values should be made with caution.
Experimental Protocols
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Radioligand (e.g., [3H]-Spiperone).
-
Non-specific binding control (e.g., Haloperidol).
-
This compound dilutions.
-
Scintillation cocktail and vials.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For non-specific binding, add the radioligand and a saturating concentration of Haloperidol.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Assay
Objective: To measure the functional inhibition of adenylyl cyclase by this compound through the D2 receptor.
Materials:
-
CHO-K1 or HEK293 cells expressing the human dopamine D2 receptor.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Forskolin (adenylyl cyclase activator).
-
This compound dilutions.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding:
-
Seed cells in a 96- or 384-well plate at a predetermined optimal density and culture overnight.
-
-
Compound Addition:
-
Remove the culture medium and add assay buffer containing various concentrations of this compound.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Adenylyl Cyclase Stimulation:
-
Add a fixed concentration of forsklin (predetermined to be EC80) to all wells except the basal control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
Perform the detection assay to measure intracellular cAMP levels.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and basal control (0%).
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Caption: Agonist-induced Dopamine D2 receptor signaling cascade.
Caption: A typical experimental workflow for a cAMP inhibition assay.
Caption: A logical approach to troubleshooting high variability.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | 74627-35-3 [chemicalbook.com]
- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cianergoline Synthesis and Purification
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Cianergoline (also known as CQA 206-291) and related ergoline compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of the tetracyclic ergoline scaffold common to this compound?
A1: The main difficulties in constructing the four-ring ergoline system include the inherent complexity of the structure, the tendency of reaction intermediates to undergo oxidation and rearrangement, and challenges in introducing specific substituents.[1] Stereochemical control, particularly at the C-5, C-8, and C-10 positions, is also a significant hurdle.[1]
Q2: What is C-8 epimerization and why is it a major concern in this compound synthesis?
A2: C-8 epimerization refers to the conversion of the desired C-8 stereoisomer into its opposite, unwanted epimer. Ergot alkaloids like this compound can exist as two interconvertible isomers at the C-8 position (R and S epimers).[2][3] This is a critical issue because the two epimers can have different biological activities, and their separation can be challenging, complicating the purification process.[2] The proton at the C-8 position is susceptible to removal under acidic or basic conditions, leading to this epimerization.
Q3: What are the typical methods for purifying this compound and other ergoline derivatives?
A3: Purification of ergoline compounds is often achieved through chromatographic techniques. Reversed-phase high-performance liquid chromatography (HPLC) is a common method for both analysis and purification. Preparative thin-layer chromatography (TLC) can also be employed for small-scale purifications. These methods are chosen for their ability to separate complex mixtures and closely related isomers.
Q4: What are the stability and storage considerations for this compound?
A4: Like many complex organic molecules, this compound may be susceptible to degradation over time, particularly through oxidation and hydrolysis. It is advisable to store the compound in a cool, dry, and dark place to minimize degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) may be beneficial.
Troubleshooting Guides
Problem 1: Low Yield in Intramolecular Heck Reaction for C-Ring Closure
The intramolecular Heck reaction is a key step in many ergoline syntheses for forming the C-ring. Low yields are a frequent challenge.
| Potential Cause | Troubleshooting Strategy |
| Catalyst/Ligand Inactivity | - Ensure the palladium catalyst (e.g., Pd(OAc)₂) is fresh and active. - Use high-purity phosphine ligands (e.g., BINAP for asymmetric synthesis). - Optimize the palladium-to-ligand ratio (typically 1:2 to 1:3). |
| Sub-optimal Reaction Conditions | - Use anhydrous and degassed solvents (e.g., acetonitrile, DMF, toluene) to prevent catalyst deactivation. - Perform a temperature screen to find the optimal balance between reaction rate and catalyst stability. - Select an appropriate base; inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but organic bases like triethylamine may also be effective depending on the solvent. |
| Substrate Impurity | - Purify the precursor for the Heck reaction using column chromatography or recrystallization to remove impurities that could poison the catalyst. |
| Side Reactions | - β-hydride elimination can lead to undesired olefin isomers. The addition of silver salts may suppress this side reaction. - Protect other reactive functional groups in the substrate that might interfere with the reaction. |
Problem 2: Significant Epimerization at the C-8 Position
Controlling the stereochemistry at the C-8 position is crucial for obtaining the desired biologically active isomer of this compound.
| Potential Cause | Troubleshooting Strategy |
| Harsh Reaction Conditions | - Employ mild reaction conditions, especially in steps following the establishment of the C-8 stereocenter. |
| Inappropriate Base or Acid | - Avoid strong bases or acids that can facilitate the abstraction of the C-8 proton, leading to epimerization. Use of milder, non-nucleophilic bases is recommended where possible. |
| Prolonged Reaction Times | - Monitor the reaction progress closely and minimize the reaction time to reduce the exposure of the product to conditions that may cause epimerization. |
| Purification-Induced Epimerization | - Be mindful that some purification conditions (e.g., certain chromatographic stationary phases or solvents) can promote epimerization. It may be necessary to screen different purification methods. |
Quantitative Data
The following table presents receptor binding affinities for Cabergoline, a structurally related ergoline derivative, to illustrate the selectivity for dopamine receptors, a key feature of many ergolines including this compound.
Table 1: Receptor Binding Affinities of Cabergoline
| Receptor | Ki (nM) |
| Dopamine D2 | 0.7 |
| Dopamine D3 | 1.5 |
| Serotonin 5-HT2B | 1.2 |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
General Protocol for Intramolecular Heck Reaction
Disclaimer: This is a generalized protocol and must be adapted and optimized for the specific substrate used in the synthesis of this compound.
-
Preparation : In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the aryl halide precursor (1 equivalent) in anhydrous, degassed solvent (e.g., acetonitrile, DMF, or toluene).
-
Addition of Reagents : Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05-0.1 equivalents), the phosphine ligand (e.g., P(o-tol)₃ or BINAP, 0.1-0.2 equivalents), and the base (e.g., K₂CO₃ or triethylamine, 2-3 equivalents).
-
Reaction : Stir the mixture at the optimized temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Purification by Preparative HPLC
Disclaimer: This is a generalized protocol. The choice of column, mobile phase, and gradient must be optimized for this compound.
-
Sample Preparation : Dissolve the crude this compound product in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile). Filter the solution to remove any particulate matter.
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column is typically used for ergoline alkaloids.
-
Mobile Phase : A gradient of acetonitrile in water (often with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a common choice.
-
Detection : UV detection at a wavelength where this compound has strong absorbance.
-
-
Injection and Fraction Collection : Inject the prepared sample onto the preparative HPLC system. Collect fractions corresponding to the peak of the desired product.
-
Product Recovery : Combine the fractions containing the pure product. Remove the organic solvent under reduced pressure. If an acidic modifier was used, it may be necessary to neutralize the solution before final extraction or lyophilization to obtain the purified this compound.
Visualizations
Signaling Pathway
Caption: Dopamine D2 Receptor Signaling Pathway Activated by this compound.
Experimental Workflow
Caption: General workflow for the synthesis of an ergoline compound like this compound.
References
Validation & Comparative
A Comparative Guide to Prolactin Inhibitors: Bromocriptine vs. Cianergoline
A comparative analysis of Bromocriptine and Cianergoline for the inhibition of prolactin reveals a significant disparity in the available scientific literature. While Bromocriptine is a well-established dopamine D2 receptor agonist with extensive documentation of its clinical efficacy and safety profile, this compound remains a less-characterized compound with limited publicly available data. This guide provides a comprehensive comparison based on existing research, highlighting the established properties of Bromocriptine and noting the informational gaps regarding this compound. Due to the scarcity of data for a direct comparison, information on Cabergoline, a newer and frequently studied dopamine agonist, is included to provide a benchmark for efficacy and tolerability in the field.
Mechanism of Action: Targeting the Dopamine D2 Receptor
Both Bromocriptine and this compound are understood to function as dopamine D2 receptor agonists. Their primary therapeutic effect in inhibiting prolactin secretion stems from their ability to mimic the action of dopamine at D2 receptors on lactotroph cells in the anterior pituitary gland. Activation of these receptors initiates a signaling cascade that leads to the inhibition of prolactin synthesis and release.
Signaling Pathway for Dopamine D2 Receptor-Mediated Prolactin Inhibition
Caption: Dopamine D2 receptor signaling pathway for prolactin inhibition.
Comparative Efficacy in Hyperprolactinemia
| Efficacy Endpoint | Bromocriptine | Cabergoline | Reference |
| Normalization of Prolactin Levels | 59% of patients | 83% of patients | [1] |
| 67.7% of women | 87.7% of women | [2] | |
| 59% of patients | 82% of patients | [3] | |
| Restoration of Ovulatory Cycles | 52% of women | 72% of women | [1] |
| Adverse Effects Leading to Discontinuation | 12% of patients | 3% of patients | [1] |
| 55% of women reported adverse effects | 28% of women reported adverse effects | ||
| 53% of patients noted adverse events | 12% of patients noted adverse events |
Receptor Binding Affinity
The affinity of a drug for its target receptor is a key determinant of its potency and selectivity. While specific Ki values for this compound at the dopamine D2 receptor are not found in the searched literature, data for Bromocriptine and Cabergoline are available. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D2 Receptor Ki (nM) | Reference |
| Bromocriptine | ~5 | |
| Cabergoline | ~0.6-1.5 |
Side Effect Profile
The side effect profiles of dopamine agonists are a critical consideration in clinical practice. The table below summarizes common side effects associated with Bromocriptine and Cabergoline, as data for this compound is unavailable.
| Side Effect | Bromocriptine | Cabergoline |
| Nausea | Common | Common, but generally less frequent and severe than with Bromocriptine |
| Vomiting | Common | Less frequent than with Bromocriptine |
| Headache | Common | Common |
| Dizziness/Postural Hypotension | Common | Common |
| Fatigue | Common | Common |
| Constipation | Less Common | Common |
| Nasal Congestion | Common | Less Common |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize dopamine agonists for prolactin inhibition.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay determines the binding affinity of a compound to the D2 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize tissues or cells expressing dopamine D2 receptors (e.g., rat striatum or transfected cell lines) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
-
Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [3H]-spiperone), and varying concentrations of the unlabeled test compound (this compound or Bromocriptine). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vitro Prolactin Secretion Assay from Primary Pituitary Cells
This assay measures the direct effect of a compound on prolactin release from pituitary cells in culture.
Caption: Workflow for an in vitro prolactin secretion assay.
Detailed Steps:
-
Cell Isolation and Culture: Aseptically remove anterior pituitary glands from rats. Mince the tissue and enzymatically digest it (e.g., with trypsin and collagenase) to obtain a single-cell suspension. Plate the cells in culture wells and allow them to attach and recover.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds (this compound or Bromocriptine). Include control wells with vehicle only.
-
Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C in a humidified incubator.
-
Sample Collection: Collect the culture medium from each well.
-
Prolactin Measurement: Quantify the concentration of prolactin in the collected medium using a specific enzyme-linked immunosorbent assay (ELISA) kit for rat prolactin.
-
Data Analysis: Plot the prolactin concentration as a percentage of the control against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value for prolactin inhibition.
In Vivo Model of Hyperprolactinemia in Rats
Animal models are essential for evaluating the efficacy of prolactin-inhibiting drugs in a physiological context. Hyperprolactinemia can be induced in rats using pharmacological agents that block dopamine receptors.
Experimental Workflow:
Caption: Workflow for an in vivo hyperprolactinemia model.
Detailed Steps:
-
Animal Model: Use adult female or male rats.
-
Induction of Hyperprolactinemia: Administer a dopamine antagonist such as domperidone (e.g., 4.0 mg/kg, i.p. daily) or reserpine for a specified period to induce a sustained elevation of serum prolactin levels.
-
Treatment: Once hyperprolactinemia is established, divide the animals into groups and administer the test compounds (this compound or Bromocriptine) or vehicle control via the desired route (e.g., oral gavage or subcutaneous injection).
-
Blood Sampling: Collect blood samples from the animals at baseline and at various time points after drug administration.
-
Prolactin Measurement: Separate the serum from the blood samples and measure the prolactin concentration using a rat-specific ELISA kit.
-
Data Analysis: Compare the serum prolactin levels between the treatment groups and the control group to assess the in vivo efficacy of the compounds in reducing prolactin levels.
Conclusion
Bromocriptine is a long-standing and effective treatment for hyperprolactinemia, acting as a dopamine D2 receptor agonist. However, its use can be limited by its side effect profile. While this compound is also classified as a dopaminergic agonist, the lack of publicly available, peer-reviewed data on its receptor binding affinity, clinical efficacy, and safety makes a direct and evidence-based comparison with Bromocriptine challenging. The extensive research on Cabergoline demonstrates a trend towards developing dopamine agonists with higher efficacy, better tolerability, and more convenient dosing regimens compared to Bromocriptine. Further research and publication of data on this compound are necessary to accurately position it within the therapeutic landscape of prolactin inhibitors.
References
- 1. A comparison of cabergoline and bromocriptine in the treatment of hyperprolactinemic amenorrhea. Cabergoline Comparative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pjmhsonline.com [pjmhsonline.com]
- 3. Comparison of the effects of cabergoline and bromocriptine on prolactin levels in hyperprolactinemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cianergoline and Clonidine for the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antihypertensive effects of Cianergoline, a dopaminergic agonist, and Clonidine, a centrally acting alpha-2 adrenergic agonist. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the proposed mechanisms of action to aid in the evaluation of these compounds for antihypertensive therapy.
Executive Summary
This compound, an ergoline derivative, has been investigated for its potential antihypertensive properties. Preclinical studies in animal models suggest a dose-dependent reduction in blood pressure, likely mediated through the inhibition of sympathetic nervous system outflow. However, clinical evidence for its efficacy in treating essential hypertension in humans is limited and has not demonstrated a statistically significant effect compared to placebo in at least one study.
Clonidine is a well-established antihypertensive agent with a long history of clinical use. Its mechanism of action involves the stimulation of alpha-2 adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure and heart rate.
This guide presents a side-by-side comparison of the available data on this compound and Clonidine, highlighting the differences in their mechanisms of action and the current state of evidence for their antihypertensive effects.
Data Presentation
Table 1: Comparative Antihypertensive Effects in Human Clinical Trials
| Parameter | This compound | Clonidine |
| Study Design | Randomized, Placebo-Controlled | Various, including comparisons with other antihypertensives |
| Patient Population | Patients with benign essential hypertension | Patients with essential hypertension |
| Dosage | Up to 12 ± 2 mg/day for 4 weeks | 0.1 to 0.3 mg twice a day |
| Mean Blood Pressure Reduction (Systolic/Diastolic) | 7/6 mmHg (not statistically significant vs. placebo)[1] | 14/8 mmHg (in combination with chlorthalidone) |
| Key Findings | Exerted only a mild blood pressure-lowering effect.[1] | Effective in reducing blood pressure, with a faster onset of action compared to captopril in hypertensive urgency.[2] |
| Adverse Effects | Nausea reported in 3 out of 10 patients.[1] | Dry mouth, drowsiness, dizziness.[3] |
Table 2: Comparative Antihypertensive Effects in Animal Models (Spontaneously Hypertensive Rats - SHR)
| Parameter | This compound | Clonidine |
| Animal Model | Spontaneously Hypertensive Rats (SHR) | Spontaneously Hypertensive Rats (SHR) |
| Route of Administration | Oral, Intraduodenal, Intravenous | Single injection, Chronic administration |
| Reported Effects | Dose-related hypotensive effects with a prompt onset and prolonged action without substantially modifying heart rate. | A single injection of 1, 5, 10, 20 µg/kg induced a dose-dependent decrease in blood pressure. Chronic administration of 10 µg/kg produced a sustained effect. |
| Mechanism Insights | Interference with sympathetic neurotransmission. | Action is related to the stimulation of the GABAergic system. |
Experimental Protocols
In Vivo Blood Pressure Measurement in Conscious Animals (Telemetry)
This protocol is essential for accurately assessing the long-term effects of antihypertensive agents in conscious, freely moving animals, thereby avoiding the confounding effects of anesthesia and restraint.
Objective: To continuously monitor blood pressure and heart rate in response to drug administration.
Materials:
-
Implantable telemetry transmitter (e.g., for rats or mice)
-
Telemetry receiver
-
Data acquisition system and software
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., spontaneously hypertensive rat).
-
Surgically implant the telemetry transmitter, typically in the abdominal cavity.
-
Insert the pressure-sensing catheter into a major artery, such as the abdominal aorta or carotid artery, and secure it.
-
Suture the incisions and provide post-operative care, including analgesia.
-
Allow for a recovery period of at least 5-7 days.
-
-
Data Acquisition:
-
House the animal in a cage placed on a telemetry receiver.
-
Activate the transmitter to begin recording baseline blood pressure and heart rate.
-
Administer the test compound (e.g., this compound or Clonidine) via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Continuously record cardiovascular parameters for the duration of the study.
-
-
Data Analysis:
-
Analyze the collected data to determine changes in systolic, diastolic, and mean arterial pressure, as well as heart rate, over time.
-
Compare the effects of different doses of the test compound and against a vehicle control.
-
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of a compound for its target receptor(s), providing insight into its mechanism of action.
Objective: To determine the binding affinity of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [³H]-Spiperone or a fluorescently labeled ligand).
-
Non-specific binding control (e.g., haloperidol).
-
Test compound (this compound) at various concentrations.
-
Assay buffer.
-
Filtration apparatus and scintillation counter (for radioligand assays) or a microplate reader (for fluorescent assays).
Procedure:
-
Assay Setup: In a microplate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a competing ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the amount of bound radioligand using a scintillation counter or microplate reader.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Objective: To determine the binding affinity of this compound and Clonidine for alpha-1 and alpha-2 adrenergic receptors, respectively.
Procedure: The protocol is similar to the Dopamine D2 Receptor Binding Assay, with the following modifications:
-
Receptors: Use cell membranes expressing the specific alpha-1 or alpha-2 adrenergic receptor subtype of interest.
-
Radioligands:
-
For alpha-1 receptors: [³H]-Prazosin.
-
For alpha-2 receptors: [³H]-Rauwolscine or [³H]-Yohimbine.
-
-
Non-specific Binding Control:
-
For alpha-1 receptors: Phentolamine.
-
For alpha-2 receptors: Phentolamine or unlabeled yohimbine.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound's antihypertensive effect.
Caption: Established signaling pathway for Clonidine's antihypertensive effect.
Caption: Workflow for in vivo assessment of antihypertensive agents.
Conclusion
The available evidence suggests that this compound and Clonidine lower blood pressure through distinct mechanisms of action. Clonidine is a clinically established antihypertensive that acts centrally as an alpha-2 adrenergic agonist. In contrast, this compound's antihypertensive effect, as suggested by preclinical data, appears to be mediated by a combination of presynaptic dopamine D2 receptor agonism and postsynaptic alpha-1 adrenoceptor antagonism, leading to a reduction in sympathetic tone.
While animal studies with this compound have shown promise, the limited and not statistically significant results from human clinical trials indicate that its efficacy as a primary antihypertensive agent is not yet established. Further, well-controlled clinical trials directly comparing this compound with established antihypertensives like Clonidine are necessary to fully elucidate its therapeutic potential and safety profile in the management of hypertension. Researchers and drug development professionals should consider the current lack of robust clinical data for this compound when evaluating its potential as a novel antihypertensive therapy.
References
- 1. Effects of the dopaminergic agonist this compound on blood pressure, the renin-angiotensin-aldosterone axis and the sympathetic nervous system in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing outcomes of clonidine and captopril in patients with hypertensive urgency: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing Clonidine and Lidocaine on Attenuation of Hemodynamic Responses to Laryngoscopy and Tracheal Intubation in Controlled Hypertensive Patients: A Randomized, Double-Blinded Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of Cianergoline and Quinpirole: A Guide for Researchers
This guide provides a detailed in vivo comparison of the pharmacological properties of Cianergoline and Quinpirole, two potent dopamine receptor agonists. Due to the limited availability of in vivo data for this compound, this guide will draw upon data from its close structural and functional analogue, Cabergoline, to provide a comprehensive comparative perspective for researchers, scientists, and drug development professionals.
Executive Summary
This compound (and its analogue Cabergoline) and Quinpirole are both potent dopamine D2 receptor agonists, but they exhibit distinct pharmacological profiles. Cabergoline demonstrates high selectivity and affinity for the D2 receptor, while Quinpirole is a well-established D2/D3 receptor agonist.[1][2] Their differential receptor affinities translate to varied in vivo effects on locomotor activity, dopamine release, and potential therapeutic applications. This guide summarizes key experimental data, provides detailed protocols for relevant in vivo assays, and visualizes the signaling pathways involved.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound (represented by Cabergoline) and Quinpirole based on available in vivo and in vitro studies.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Affinity (Ki, nM) | Species | Tissue | Reference |
| Cabergoline | D1 | >1000 | Rat | Striatum | [1] |
| D2 | ~0.6 - 1.0 | Rat | Striatum | [1] | |
| Quinpirole | D2 | ~10 - 20 | Rat | Brain | [2] |
| D3 | High Affinity | Rat | Brain |
Table 2: In Vivo Effects on Locomotor Activity
| Compound | Species | Dose | Route | Effect | Reference |
| Cabergoline | Rat | 2.0 mg/kg | s.c. | Slight induction of stereotypy | |
| Quinpirole | Rat | 0.03 mg/kg | s.c. | Decreased locomotion | |
| Rat | 0.125 mg/kg | s.c. | Increased locomotion | ||
| Rat | 0.5 - 8.0 mg/kg | s.c. | Marked hyperactivity | ||
| Mouse | 0.5 mg/kg | i.p. | Decreased locomotor activity | ||
| Mouse | 0.5 - 5.0 mg/kg | i.p. | Initial suppression followed by increase |
Table 3: In Vivo Effects on Dopamine Release
| Compound | Species | Brain Region | Method | Effect | Reference |
| Quinpirole | Mouse | Striatum | In Vivo Microdialysis | Decreased extracellular dopamine | |
| Rat | Nucleus Accumbens | In Vivo Microdialysis | Increased dopamine overflow (after neonatal priming) | ||
| Rat | Neostriatum | In Vivo Microdialysis | Reduced dopamine, DOPAC, and HVA levels |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and extension of these findings.
In Vivo Microdialysis for Dopamine Release
Objective: To measure extracellular dopamine levels in a specific brain region of a freely moving animal following drug administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm active membrane)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) system
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, chloral hydrate)
-
Surgical tools
Procedure:
-
Animal Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., striatum, nucleus accumbens) using stereotaxic coordinates. Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow for a stabilization period of at least 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound, Quinpirole, or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or through reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for the duration of the experiment.
-
Sample Analysis: Analyze the concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using HPLC-ECD.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain to verify the correct placement of the microdialysis probe.
Locomotor Activity Test (Open Field)
Objective: To assess spontaneous locomotor activity and exploratory behavior in rodents following drug administration.
Materials:
-
Open field arena (a square or circular enclosure with high walls)
-
Video camera and tracking software or photobeam detection system
-
Animal subjects (mice or rats)
-
Test compounds (this compound, Quinpirole) and vehicle
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the animals at the desired dose and route.
-
Test Initiation: Place the animal in the center of the open field arena.
-
Data Recording: Record the animal's activity for a set period (e.g., 30-60 minutes) using the video tracking system or photobeams. Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency, and stereotyped behaviors.
-
Data Analysis: Analyze the recorded data to compare the effects of different treatments on locomotor activity.
-
Cleaning: Thoroughly clean the arena between each animal to eliminate olfactory cues.
Western Blot Analysis for Protein Expression
Objective: To determine the levels of specific proteins (e.g., dopamine receptors, signaling molecules) in brain tissue samples.
Materials:
-
Brain tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Homogenizer
-
Centrifuge
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Homogenization: Dissect the brain region of interest and homogenize the tissue in ice-cold lysis buffer.
-
Protein Extraction: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli buffer and heat to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size through electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity to determine the relative protein expression levels, normalizing to a loading control protein (e.g., β-actin or GAPDH).
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
